
3,3,4,4-Tetrachlorooxolan-2-one;tungsten
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4,4-Tetrachlorooxolan-2-one;tungsten: is a compound that combines an organic molecule, 3,3,4,4-tetrachlorooxolan-2-one, with the metal tungsten
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,4-tetrachlorooxolan-2-one involves the chlorination of oxolan-2-one under controlled conditions. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the process is carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods: Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The tungsten component can be introduced through a subsequent reaction where tungsten hexachloride is reacted with the organic molecule in a suitable solvent.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tungsten center, leading to the formation of tungsten oxides.
Reduction: Reduction reactions can convert tungsten(VI) to lower oxidation states, which can be useful in catalytic applications.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Hydrogen gas or hydride donors like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Tungsten trioxide.
Reduction: Lower oxidation state tungsten complexes.
Substitution: Functionalized oxolan-2-one derivatives.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The tungsten component can act as a catalyst in various organic transformations, including oxidation and reduction reactions.
Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic and optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound’s ability to undergo redox reactions can be exploited in the development of antimicrobial agents.
Drug Delivery: Functionalized derivatives of the compound can be used in drug delivery systems due to their stability and reactivity.
Industry:
Coatings: The compound can be used in the formulation of protective coatings due to its chemical resistance.
Electronics: Its unique electronic properties make it suitable for use in electronic devices and sensors.
Mécanisme D'action
The mechanism by which 3,3,4,4-tetrachlorooxolan-2-one;tungsten exerts its effects is primarily through its ability to undergo redox reactions. The tungsten center can cycle between different oxidation states, facilitating electron transfer processes. This redox activity is crucial in catalytic applications where the compound can activate substrates and promote chemical transformations. The molecular targets and pathways involved include electron-rich substrates and redox-active sites in biological systems.
Comparaison Avec Des Composés Similaires
3,3’,4,4’-Tetrachlorobiphenyl: A chlorinated biphenyl compound with similar chlorination patterns.
3,3’,4,4’-Tetrachlorocarbanilide: A chlorinated urea derivative with similar structural features.
Uniqueness: 3,3,4,4-Tetrachlorooxolan-2-one;tungsten is unique due to the presence of both an organic chlorinated ring and a tungsten metal center. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in catalysis and materials science.
Propriétés
Numéro CAS |
18131-84-5 |
|---|---|
Formule moléculaire |
C4H2Cl4O2W |
Poids moléculaire |
407.7 g/mol |
Nom IUPAC |
3,3,4,4-tetrachlorooxolan-2-one;tungsten |
InChI |
InChI=1S/C4H2Cl4O2.W/c5-3(6)1-10-2(9)4(3,7)8;/h1H2; |
Clé InChI |
PFYYDGZWPOLHAS-UHFFFAOYSA-N |
SMILES canonique |
C1C(C(C(=O)O1)(Cl)Cl)(Cl)Cl.[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



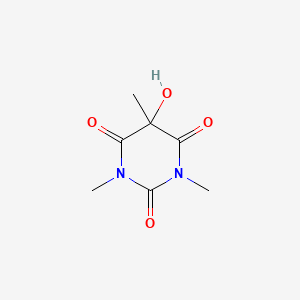
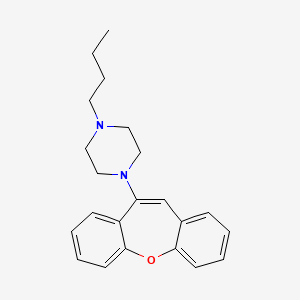
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
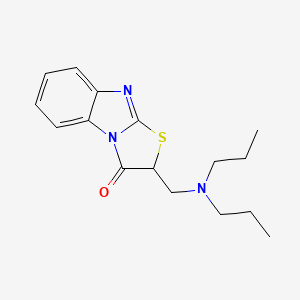
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
![1-[(2e)-1-(Naphthalen-1-yl)-3-phenyltriaz-2-en-1-yl]ethanone](/img/structure/B14706339.png)
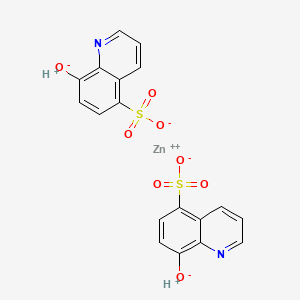
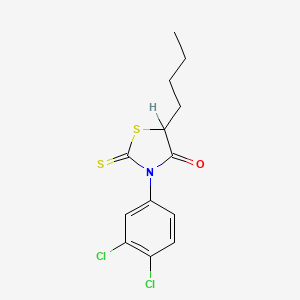
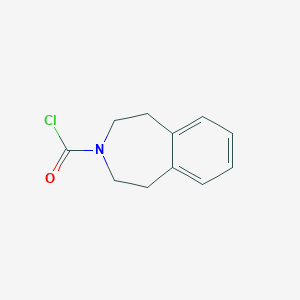

![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)
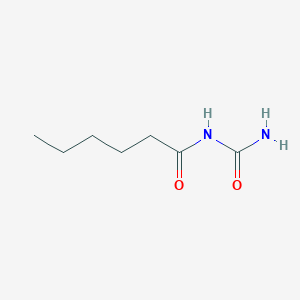
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14706386.png)
